An In-depth Technical Guide to Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate
An In-depth Technical Guide to Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate is a key chemical intermediate with significant applications in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its unique cyclobutane scaffold serves as a versatile building block for various bioactive compounds. This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and subsequent transformations, and its notable role as a precursor in the development of Janus kinase (JAK) inhibitors. The information is presented to support researchers and professionals in drug discovery and development.
Chemical and Physical Properties
Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate, with the CAS number 115118-68-8, is a cyclobutane-based diester.[1] It is typically a colorless to yellowish transparent liquid or a white crystalline powder.[2][3] The presence of two dimethoxy groups and two isopropyl ester moieties on the cyclobutane ring contributes to its stability and solubility in common organic solvents such as tetrahydrofuran (THF) and ethyl acetate.[3]
Table 1: Physicochemical Properties of Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₂₄O₆ | [4][5] |
| Molecular Weight | 288.34 g/mol | [3][4][5] |
| CAS Number | 115118-68-8 | [2][4][5] |
| Appearance | Colorless to yellowish liquid or white crystalline powder | [2][3] |
| Boiling Point | 92-94 °C at 0.01 Torr | [6] |
| Density | 1.10 ± 0.1 g/cm³ (Predicted) | [6] |
| Purity | ≥97% | [5] |
| InChI Key | SZJMXTBKYMLPTJ-UHFFFAOYSA-N | [4] |
| SMILES | COC1(CC(C1)(C(=O)OC(C)C)C(=O)OC(C)C)OC | [5] |
Spectroscopic Data for Structural Elucidation
The structural integrity and purity of Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate are typically confirmed using various spectroscopic methods.
Table 2: Spectroscopic Data
| Technique | Data | Reference(s) |
| ¹H NMR | δ 1.24–1.31 ppm (isopropyl CH₃), δ 3.3–3.8 ppm (methoxy and ester groups) | [3] |
| ¹³C NMR | δ 53–169 ppm (carbonyl and cyclobutane carbons) | [3] |
| High-Resolution Mass Spectrometry (HRMS) | Calculated Exact Mass: 288.1546 Da for C₁₄H₂₄O₆ | [3] |
| Infrared (IR) Spectroscopy | 1720–1730 cm⁻¹ (ester C=O) | [3] |
Experimental Protocols
Synthesis of Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate
This compound is synthesized via a cyclization reaction between diisopropyl malonate and 1,3-dibromo-2,2-dimethoxypropane. The following protocol is adapted from established synthesis routes.
Reaction Scheme:
Materials:
-
Diisopropyl malonate
-
1,3-Dibromo-2,2-dimethoxypropane
-
Potassium tert-butoxide (or Sodium Hydride)
-
N,N-Dimethylformamide (DMF)
-
n-Heptane
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
To a flask, add N,N-dimethylformamide (DMF) and potassium tert-butoxide.
-
Stir the mixture and cool it in an ice bath.
-
Slowly add a solution of diisopropyl malonate in DMF to the flask.
-
After the addition is complete, allow the mixture to warm to room temperature and stir.
-
Add 1,3-dibromo-2,2-dimethoxypropane and heat the reaction mixture. The reaction progress should be monitored by a suitable technique like TLC or GC.
-
After the reaction is complete, cool the mixture and distill off about half of the DMF.
-
Add water to the cooled residue and stir.
-
Extract the aqueous mixture multiple times with n-heptane.
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate.
Synthesis of 3-Oxocyclobutanecarboxylic Acid
Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate is a key intermediate in the synthesis of 3-oxocyclobutanecarboxylic acid.
Reaction Scheme:
Materials:
-
Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate
-
Concentrated hydrochloric acid
-
Water
-
Dichloromethane
-
Anhydrous sodium sulfate
-
n-Heptane
Procedure:
-
In a flask, add Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate, water, and concentrated hydrochloric acid while stirring.
-
Heat the mixture and maintain the temperature for an extended period to ensure complete hydrolysis and decarboxylation.
-
Boil off a significant portion of the solvent.
-
After the reaction is complete, extract the mixture with dichloromethane.
-
Dry the organic phase with anhydrous sodium sulfate.
-
Concentrate the organic phase to obtain the crude product.
-
Recrystallize the crude product from a mixture of dichloromethane and n-heptane to obtain pure 3-oxocyclobutanecarboxylic acid.
Application in Drug Development: Precursor to JAK Inhibitors
Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate and its derivatives are valuable in medicinal chemistry. Notably, its derivative, Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate, is a precursor for the synthesis of pyrrolopyrimidine derivatives, which are potent Janus kinase (JAK) inhibitors.[3] JAK inhibitors are a class of drugs that target the JAK-STAT signaling pathway.
The JAK-STAT Signaling Pathway
The JAK-STAT signaling pathway is a crucial cascade for a multitude of cytokines and growth factors, playing a vital role in immunity, cell proliferation, and differentiation.[7][8] Dysregulation of this pathway is implicated in various diseases, including autoimmune disorders and cancer.[1]
JAK-STAT Signaling Pathway Diagram:
The pathway is initiated by the binding of a cytokine to its receptor, leading to the activation of associated JAKs.[1][7] Activated JAKs then phosphorylate STAT proteins, which dimerize, translocate to the nucleus, and regulate gene transcription.[1][7] Pyrrolopyrimidine-based JAK inhibitors, synthesized from precursors like Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate, act by blocking the activity of JAK enzymes, thereby interrupting this signaling cascade.[9] This inhibition reduces the inflammatory response, making these compounds effective in treating autoimmune diseases.[9]
Conclusion
Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate is a fundamentally important intermediate in modern organic and medicinal chemistry. Its well-defined chemical properties and versatile reactivity make it an invaluable building block for complex molecular architectures. The detailed synthetic protocols provided herein offer a practical guide for its preparation and utilization. Furthermore, its role as a precursor to potent JAK inhibitors highlights its significance in the development of novel therapeutics for a range of debilitating diseases. This guide serves as a critical resource for scientists and researchers dedicated to advancing the frontiers of drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. innospk.com [innospk.com]
- 3. Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate | 115118-68-8 | Benchchem [benchchem.com]
- 4. Synthonix, Inc > 115118-68-8 | Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate [synthonix.com]
- 5. chemscene.com [chemscene.com]
- 6. Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate CAS#: 115118-68-8 [m.chemicalbook.com]
- 7. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 8. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are JAK inhibitors and how do they work? [synapse.patsnap.com]
